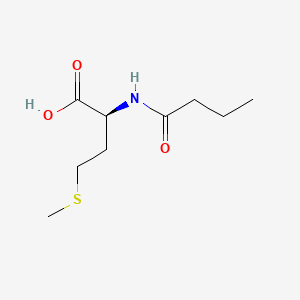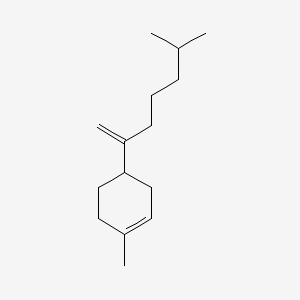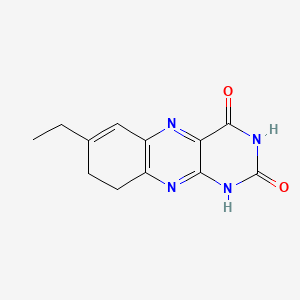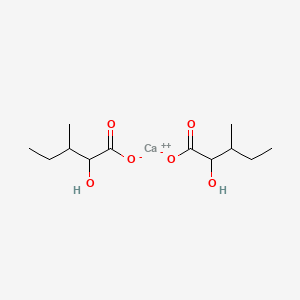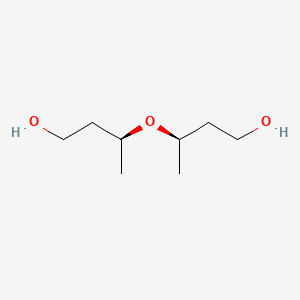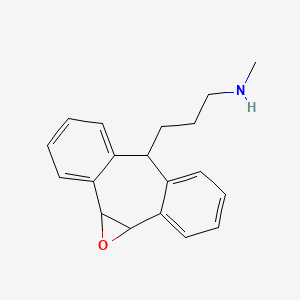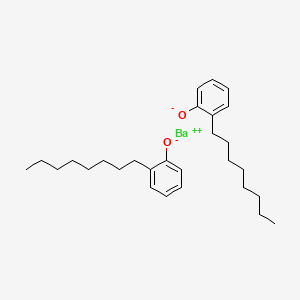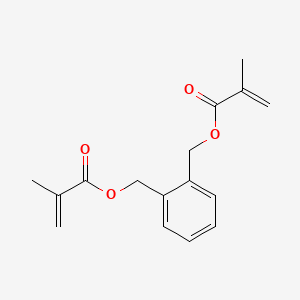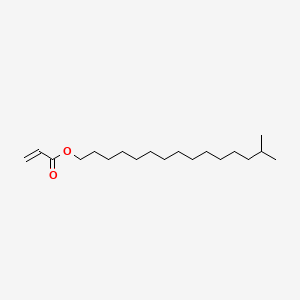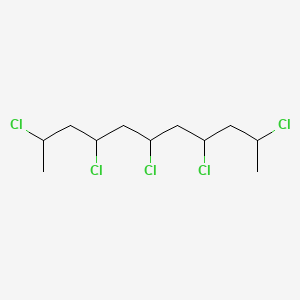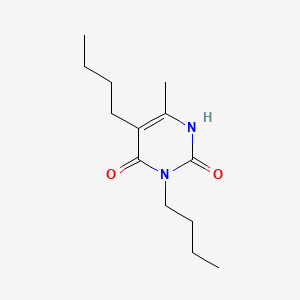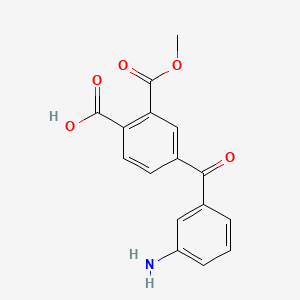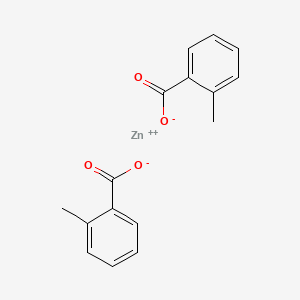
Zinc o-toluate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc o-toluate can be synthesized through the reaction of zinc oxide or zinc acetate with o-toluic acid (2-methylbenzoic acid) in an organic solvent such as ethanol or methanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include using larger reactors, optimizing reaction conditions for higher yields, and implementing purification steps such as recrystallization or filtration to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc o-toluate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert this compound to other zinc-containing compounds, depending on the reducing agents used.
Substitution: The o-toluate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines in organic solvents.
Major Products Formed
Oxidation: Zinc oxide and various organic by-products.
Reduction: Reduced zinc complexes and organic by-products.
Substitution: New zinc coordination complexes with different ligands.
Applications De Recherche Scientifique
Zinc o-toluate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organozinc compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of zinc o-toluate involves its ability to coordinate with other molecules through its zinc center. This coordination can influence the reactivity and stability of the compound, making it useful in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc acetate: Another zinc coordination complex with acetate ligands.
Zinc benzoate: Similar structure but with benzoate ligands instead of o-toluate.
Zinc oxide: A simple inorganic compound of zinc with different properties and applications.
Uniqueness
Zinc o-toluate is unique due to the presence of the o-toluate ligands, which provide specific steric and electronic properties. These properties can influence the compound’s reactivity and make it suitable for particular applications that other zinc compounds may not be able to fulfill.
Propriétés
Numéro CAS |
28716-15-6 |
|---|---|
Formule moléculaire |
C16H14O4Zn |
Poids moléculaire |
335.7 g/mol |
Nom IUPAC |
zinc;2-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Zn/c2*1-6-4-2-3-5-7(6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
YYZBTDSWNXMQSM-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=CC=C1C(=O)[O-].CC1=CC=CC=C1C(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


